molecular formula C24H21F2NO3 B1147071 (3'R)-Ezetimibe CAS No. 163380-16-3

(3'R)-Ezetimibe

Número de catálogo: B1147071
Número CAS: 163380-16-3
Peso molecular: 409.4 g/mol
Clave InChI: OLNTVTPDXPETLC-XMCWYHTOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3’R)-Ezetimibe: is a pharmaceutical compound primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable medication for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3’R)-Ezetimibe involves several steps, starting from commercially available starting materials. The key steps include the formation of the azetidinone ring, which is a crucial structural component of the compound. The synthesis typically involves:

    Formation of the Azetidinone Ring: This step often involves a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Side Chains: The side chains are introduced through various substitution reactions, often using reagents like alkyl halides or aryl halides.

    Purification and Crystallization: The final product is purified through recrystallization or chromatography to obtain (3’R)-Ezetimibe in its pure form.

Industrial Production Methods: Industrial production of (3’R)-Ezetimibe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: (3’R)-Ezetimibe can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinone derivatives.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Hyperlipidemia Management

Ezetimibe is primarily indicated for the treatment of primary hyperlipidemia and familial hypercholesterolemia. It effectively lowers LDL-C levels, with studies demonstrating reductions of approximately 15-20% when used alone or in combination with statins .

2. Cardiovascular Disease Prevention

Several clinical trials have evaluated the efficacy of ezetimibe in preventing cardiovascular events. For instance, the IMPROVE-IT trial showed that ezetimibe combined with simvastatin significantly reduced cardiovascular events in patients with acute coronary syndrome . The drug has been associated with a hazard ratio of 0.66 for major cardiovascular events compared to control groups, indicating a substantial protective effect .

3. Treatment of Sitosterolemia

Ezetimibe is also utilized to manage sitosterolemia, a rare genetic condition characterized by elevated plant sterols in the blood. It effectively reduces sitosterol and campesterol levels, thereby mitigating associated health risks .

Additional Research Findings

Recent studies have explored other potential benefits of ezetimibe:

1. Effects on Glucose Metabolism and Inflammation

Research indicates that ezetimibe may improve markers related to glucose metabolism and inflammation. In a study involving dyslipidemic patients, ezetimibe treatment led to significant reductions in fasting insulin levels and high-sensitivity C-reactive protein (hsCRP), suggesting anti-inflammatory properties .

2. Cancer Research

Emerging evidence suggests that ezetimibe may play a role in cancer prevention and treatment. It has been shown to inhibit angiogenesis and promote apoptosis in cancer cell lines, particularly in prostate and breast cancer models . These findings indicate a potential dual role for ezetimibe as both a lipid-lowering agent and an adjunct therapy in oncology.

Efficacy in Clinical Trials

  • Trial Overview : A randomized controlled trial involving 827 patients demonstrated that ezetimibe significantly reduced LDL-C by an average of 17.7% compared to placebo over 12 weeks .
  • Combination Therapy : In patients not adequately controlled on statins alone, adding ezetimibe resulted in further reductions in LDL-C levels by up to 24.7% .

Long-Term Safety Profile

A systematic review encompassing 48 randomized controlled trials found that ezetimibe has a favorable safety profile with no significant increase in adverse events compared to placebo . This reinforces its utility as a long-term treatment option for managing hyperlipidemia.

Comparative Data Table

ApplicationEfficacy SummaryKey Studies
HyperlipidemiaReduces LDL-C by 15-20%IMPROVE-IT trial,
Cardiovascular Disease PreventionHazard ratio of 0.66 for major events
SitosterolemiaLowers sitosterol levels effectively
Glucose MetabolismImproves insulin sensitivity and reduces hsCRP
Cancer Treatment PotentialInhibits angiogenesis; promotes apoptosis

Mecanismo De Acción

(3’R)-Ezetimibe works by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine. By blocking this protein, (3’R)-Ezetimibe reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism involves the binding of (3’R)-Ezetimibe to the NPC1L1 protein, preventing its interaction with cholesterol molecules.

Comparación Con Compuestos Similares

    Simvastatin: A statin that inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver.

    Atorvastatin: Another statin with a similar mechanism to simvastatin but with a longer half-life.

    Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.

Uniqueness of (3’R)-Ezetimibe: Unlike statins, (3’R)-Ezetimibe specifically targets cholesterol absorption in the intestine rather than cholesterol synthesis in the liver. This unique mechanism makes it a valuable addition to cholesterol-lowering therapy, especially when used in combination with statins to achieve a synergistic effect.

Actividad Biológica

(3'R)-Ezetimibe, commonly known as ezetimibe, is a selective cholesterol absorption inhibitor that plays a crucial role in managing hypercholesterolemia and preventing cardiovascular diseases. This article delves into the biological activity of ezetimibe, highlighting its mechanisms of action, clinical implications, and recent research findings.

Ezetimibe primarily functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for the intestinal absorption of dietary and biliary cholesterol. This inhibition results in decreased cholesterol levels in the bloodstream and promotes the liver's uptake of circulating cholesterol, thereby lowering low-density lipoprotein cholesterol (LDL-C) levels without significantly affecting the absorption of other nutrients such as fatty acids or fat-soluble vitamins .

Lipid-Lowering Effects

Ezetimibe has been extensively studied for its lipid-lowering effects. A randomized trial involving 827 patients demonstrated that ezetimibe reduced LDL-C by an average of 17.7% compared to a placebo, with significant improvements in total cholesterol and apolipoprotein B levels .

Table 1: Summary of Clinical Trials on Ezetimibe

StudyPopulationDosageDurationLDL-C Reduction (%)Other Findings
AHA Trial Older adults (≥75 years)10 mg/dayMedian follow-up 4.1 years34%Reduced composite cardiac events
Efficacy Study Patients with hypercholesterolemia10 mg/day12 weeks17.7%Improved total cholesterol and apolipoprotein B
Japanese Phase III Hypercholesterolemic patientsVariable12 weeksNon-inferior to colestimideAdverse events mostly mild

Recent Research Findings

Recent studies have expanded the understanding of ezetimibe’s biological activity beyond lipid-lowering effects:

  • Pulmonary Fibrosis Treatment : Ezetimibe has shown potential in treating idiopathic pulmonary fibrosis by inhibiting lung fibroblast fibrogenesis through the mTORC1-autophagy-SRF axis. This study highlighted that ezetimibe treatment significantly increased autophagic flux, leading to reduced collagen accumulation in lung fibroblasts .
  • Combination Therapy : Research indicates that combining ezetimibe with statins enhances lipid management outcomes. A study involving South-Asian Canadians demonstrated that patients receiving ezetimibe alongside statin therapy achieved target LDL-C levels more effectively than those who doubled their statin dose alone .

Safety Profile

Ezetimibe is generally well tolerated, with a safety profile comparable to placebo. In clinical trials, adverse events were predominantly mild to moderate. While some serious adverse effects have been reported, such as hepatic dysfunction and rhabdomyolysis, these are rare when ezetimibe is used appropriately .

Propiedades

Número CAS

163380-16-3

Fórmula molecular

C24H21F2NO3

Peso molecular

409.4 g/mol

Nombre IUPAC

(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1

Clave InChI

OLNTVTPDXPETLC-XMCWYHTOSA-N

SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

SMILES isomérico

C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O

SMILES canónico

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Sinónimos

(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone;  [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.